Tert-butyl (2R,3S)-2-methylmorpholine-3-carboxylate
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Overview
Description
Tert-butyl (2R,3S)-2-methylmorpholine-3-carboxylate is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a morpholine ring. It is widely used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,3S)-2-methylmorpholine-3-carboxylate typically involves the reaction of tert-butyl chloroformate with (2R,3S)-2-methylmorpholine-3-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve a temperature range of 0-25°C and a reaction time of 1-2 hours.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using flow microreactor systems. This method offers several advantages, including higher efficiency, better control over reaction conditions, and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R,3S)-2-methylmorpholine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl (2R,3S)-2-methylmorpholine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of tert-butyl (2R,3S)-2-methylmorpholine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate
- Tert-butyl carbamate
- Tert-butylthiol
Uniqueness
Tert-butyl (2R,3S)-2-methylmorpholine-3-carboxylate is unique due to its specific structural features, such as the presence of both a tert-butyl group and a morpholine ring. These features confer distinct reactivity and properties, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
tert-butyl (2R,3S)-2-methylmorpholine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7-8(11-5-6-13-7)9(12)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAALTDAJCJEELQ-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NCCO1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](NCCO1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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